molecular formula C12H14N2O10 B12289009 2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12289009
M. Wt: 346.25 g/mol
InChI Key: VNPOTVPDCPRUPK-UHFFFAOYSA-N
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Description

2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound characterized by its unique structure, which includes a dinitrophenoxy group and a hydroxymethyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting with the nitration of phenol to introduce nitro groups at the 3 and 5 positions. This is followed by the formation of the phenoxy group and subsequent attachment to the oxane ring. The hydroxymethyl group is introduced through a hydroxymethylation reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro groups can be reduced to amino groups.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Formation of 2-(3,5-Dinitrophenoxy)-6-(carboxymethyl)oxane-3,4,5-triol.

    Reduction: Formation of 2-(3,5-Diaminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol.

    Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro groups can undergo redox reactions, potentially generating reactive oxygen species (ROS) that can induce cellular damage or signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dinitrophenoxy)-6-(methyl)oxane-3,4,5-triol: Similar structure but lacks the hydroxymethyl group.

    2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4-diol: Similar structure but lacks one hydroxyl group on the oxane ring.

Uniqueness

2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to the presence of both the dinitrophenoxy and hydroxymethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C12H14N2O10

Molecular Weight

346.25 g/mol

IUPAC Name

2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-5(13(19)20)1-6(3-7)14(21)22/h1-3,8-12,15-18H,4H2

InChI Key

VNPOTVPDCPRUPK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-]

Origin of Product

United States

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